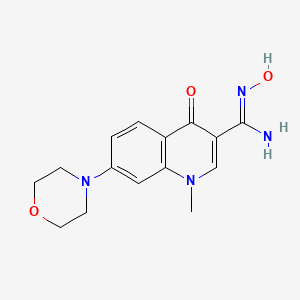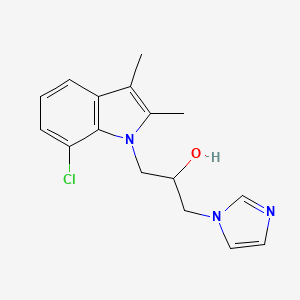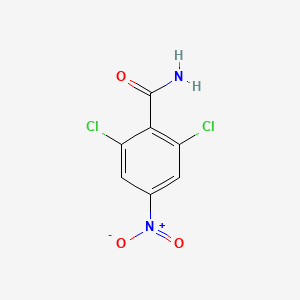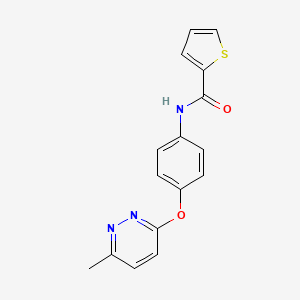
N-Hydroxy-1-methyl-7-morpholin-4-yl-4-oxo-1,4-dihydro-quinoline-3-carboxamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-1-methyl-7-morpholin-4-yl-4-oxo-1,4-dihydro-quinoline-3-carboxamidine is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1-methyl-7-morpholin-4-yl-4-oxo-1,4-dihydro-quinoline-3-carboxamidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base.
Introduction of the morpholine group: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with morpholine.
Addition of the hydroxy and carboxamidine groups: These functional groups can be introduced through specific reactions such as hydroxylation and amidination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-Hydroxy-1-methyl-7-morpholin-4-yl-4-oxo-1,4-dihydro-quinoline-3-carboxamidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The morpholine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the quinoline core would produce tetrahydroquinoline derivatives.
科学的研究の応用
N-Hydroxy-1-methyl-7-morpholin-4-yl-4-oxo-1,4-dihydro-quinoline-3-carboxamidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a useful tool in biochemical studies.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N-Hydroxy-1-methyl-7-morpholin-4-yl-4-oxo-1,4-dihydro-quinoline-3-carboxamidine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the quinoline core can intercalate into DNA or interact with enzymes. The morpholine group can enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
Quinoline derivatives: These compounds share the quinoline core and have similar biological activities.
Morpholine derivatives: Compounds with the morpholine group often have enhanced solubility and bioavailability.
Hydroxy and carboxamidine derivatives: These functional groups are common in biologically active molecules.
Uniqueness
N-Hydroxy-1-methyl-7-morpholin-4-yl-4-oxo-1,4-dihydro-quinoline-3-carboxamidine is unique due to its combination of functional groups, which allows it to interact with a wide range of biological targets and undergo various chemical reactions. This makes it a versatile compound for research and industrial applications.
特性
IUPAC Name |
N'-hydroxy-1-methyl-7-morpholin-4-yl-4-oxoquinoline-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-18-9-12(15(16)17-21)14(20)11-3-2-10(8-13(11)18)19-4-6-22-7-5-19/h2-3,8-9,21H,4-7H2,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGPTIDOSJLGNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)N3CCOCC3)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)N3CCOCC3)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-chloro-N-[1-(pyridin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2786939.png)
![(4-Chlorophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane](/img/structure/B2786940.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2786941.png)

![4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine](/img/structure/B2786946.png)

![2-(4-Ethylphenyl)-5-prop-2-enylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2786949.png)

![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2786951.png)




![2-Ethyl-5-((4-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2786957.png)
